molecular formula C20H17N5O2S3 B2421982 N-(4-methylthiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868973-23-3

N-(4-methylthiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2421982
CAS No.: 868973-23-3
M. Wt: 455.57
InChI Key: BMNQZPPEUFGKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylthiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17N5O2S3 and its molecular weight is 455.57. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV Activity

Some derivatives of N-(4-methylthiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown promising results in inhibiting HIV-1 and HIV-2 replication in MT-4 cells. Hamad et al. (2010) synthesized a series of compounds and found one derivative to be particularly effective as an HIV-1 inhibitor, suggesting its potential as an antiviral agent (Hamad et al., 2010).

Anticancer Activity

Several studies have investigated the anticancer properties of derivatives of this compound. Ekrek et al. (2022) synthesized thiazole and thiadiazole derivatives and evaluated their cytotoxic activities against various cancer cell lines. They found significant anticancer activity, particularly in compounds with naphthalen-2-yl and other aryl moieties (Ekrek et al., 2022). Another study by Evren et al. (2019) highlighted the potential of 5-methyl-4-phenyl thiazole derivatives as anticancer agents, showing selectivity against human lung adenocarcinoma cells (Evren et al., 2019).

Antimicrobial Activity

Research by Evren et al. (2020) demonstrated the antimicrobial potential of N-(naphthalen-1-yl)propanamide derivatives. These compounds exhibited notable activity against a range of bacteria and fungi, with certain derivatives showing significant antifungal and anti-gram-positive bacterial activity (Evren et al., 2020).

Antiviral and Antibacterial Properties

A study by Xia (2015) synthesized 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects against Xanthomonas campestris pv. oryzae, an important rice pathogen, and certain antiviral activities against tobacco mosaic virus (Xia, 2015). Tang et al. (2019) also reported good antibacterial and antiviral activities in benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety against various pathogens, including tobacco mosaic virus and Ralstonia solanacearum (Tang et al., 2019).

Properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S3/c1-12-10-28-18(21-12)23-17(27)11-29-20-25-24-19(30-20)22-16(26)9-14-7-4-6-13-5-2-3-8-15(13)14/h2-8,10H,9,11H2,1H3,(H,21,23,27)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNQZPPEUFGKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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